molecular formula C10H15BrClN B3165838 N-(3-Bromobenzyl)-1-propanamine hydrochloride CAS No. 90389-54-1

N-(3-Bromobenzyl)-1-propanamine hydrochloride

Cat. No. B3165838
CAS RN: 90389-54-1
M. Wt: 264.59 g/mol
InChI Key: MSORRRNVDMMWKR-UHFFFAOYSA-N
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Description

“N-(3-Bromobenzyl)-1-propanamine hydrochloride” is a chemical compound with the linear formula C11 H16 Br N . Cl H . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromomethyl group . The 3D structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds, such as 3-(bromoacetyl)coumarins, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Challenges and Structural Complexity The synthesis of bulky, structurally demanding N,O-ligands, such as N-(3-Bromobenzyl)-1-propanamine hydrochloride derivatives, poses significant challenges due to their complex structures. The synthesis involves multiple steps, including the Mannich reaction and selective substitution reactions, to produce pentadentate N,O-ligands. These compounds offer potential for further functionalization due to a free site on the nitrogen atom, making them versatile for various applications (Olesiejuk et al., 2018).

Utility in Organic Synthesis this compound and its derivatives serve as important intermediates in organic synthesis. They are utilized in the production of various compounds in the fields of medicine, pesticides, and chemical industries. The synthesis process is characterized by its simplicity, short reaction times, and environmental friendliness, indicating the compound's significant role in efficient and sustainable chemical synthesis (Wang Ling-ya, 2015).

Role in Drug Synthesis These compounds are also pivotal in the synthesis of HIV protease inhibitors. Specifically, they are used as intermediates in the preparation of hydroxyethylamine-based inhibitors, showcasing their importance in medicinal chemistry. The synthesis process is advantageous as it avoids hazardous reagents and chromatographic purifications, making it suitable for large-scale production (Beaulieu & Wernic, 1996).

Biological Applications and Implications

Antiviral and Enzyme Inhibition Properties this compound derivatives have shown potential in biological applications, particularly in enzyme inhibition and antiviral activities. For instance, some derivatives exhibit significant inhibition of dopamine-beta-hydroxylase, an enzyme involved in neurotransmitter synthesis. Additionally, certain compounds demonstrate notable antiviral properties, inhibiting the multiplication of viruses such as Vaccinia and Herpes simplex in tissue cultures (Fujii et al., 1979).

Hepatoprotective Effects Derivatives of this compound have been studied for their hepatoprotective properties. Some synthesized compounds, particularly water-soluble derivatives, exhibit pronounced hepatoprotective activity, offering potential therapeutic benefits against liver damage induced by substances like tetrachloromethane (Dyubchenko et al., 2006).

Safety and Hazards

“N-(3-Bromobenzyl)-1-propanamine hydrochloride” should be handled with care like any other chemical substances. Benzyl bromide, a similar compound, is known to be combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSORRRNVDMMWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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